molecular formula C28H26ClFN4O4 B4330255 ETHYL 6-{[2-(4-CHLOROPHENYL)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDO]METHYL}-4-(3-FLUOROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE

ETHYL 6-{[2-(4-CHLOROPHENYL)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDO]METHYL}-4-(3-FLUOROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE

Cat. No.: B4330255
M. Wt: 537.0 g/mol
InChI Key: KORHYGZZZKMXME-UHFFFAOYSA-N
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Description

Ethyl 6-{[(4-chlorophenyl)acetylamino]methyl}-4-(3-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a tetrahydropyrimidine core, substituted with various functional groups that contribute to its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-{[(4-chlorophenyl)acetylamino]methyl}-4-(3-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the tetrahydropyrimidine core: This can be achieved through a Biginelli reaction, where an aldehyde, a β-keto ester, and urea are reacted under acidic conditions.

    Introduction of the 4-chlorophenylacetyl group: This step involves the acylation of the tetrahydropyrimidine core using 4-chlorophenylacetyl chloride in the presence of a base such as triethylamine.

    Attachment of the pyridin-3-ylmethyl group: This can be done through a nucleophilic substitution reaction, where the tetrahydropyrimidine derivative is reacted with pyridin-3-ylmethyl chloride.

    Final esterification: The compound is then esterified with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-{[(4-chlorophenyl)acetylamino]methyl}-4-(3-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Pyridin-3-ylmethyl chloride in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with alcohol groups.

    Substitution: Substituted derivatives with new functional groups attached.

Scientific Research Applications

Ethyl 6-{[(4-chlorophenyl)acetylamino]methyl}-4-(3-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Pharmacology: It can be studied for its potential pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ethyl 6-{[(4-chlorophenyl)acetylamino]methyl}-4-(3-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 6-{[(4-chlorophenyl)acetylamino]methyl}-4-(3-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:

    Ethyl 6-{[(4-chlorophenyl)acetylamino]methyl}-4-(3-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound has a similar structure but with a different substituent on the phenyl ring.

    Ethyl 6-{[(4-chlorophenyl)acetylamino]methyl}-4-(3-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound has a methyl group instead of a fluorine atom on the phenyl ring.

The uniqueness of ethyl 6-{[(4-chlorophenyl)acetylamino]methyl}-4-(3-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 6-[[[2-(4-chlorophenyl)acetyl]-(pyridin-3-ylmethyl)amino]methyl]-4-(3-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26ClFN4O4/c1-2-38-27(36)25-23(32-28(37)33-26(25)20-6-3-7-22(30)14-20)17-34(16-19-5-4-12-31-15-19)24(35)13-18-8-10-21(29)11-9-18/h3-12,14-15,26H,2,13,16-17H2,1H3,(H2,32,33,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORHYGZZZKMXME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC(=CC=C2)F)CN(CC3=CN=CC=C3)C(=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26ClFN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ETHYL 6-{[2-(4-CHLOROPHENYL)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDO]METHYL}-4-(3-FLUOROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Reactant of Route 2
ETHYL 6-{[2-(4-CHLOROPHENYL)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDO]METHYL}-4-(3-FLUOROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Reactant of Route 3
ETHYL 6-{[2-(4-CHLOROPHENYL)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDO]METHYL}-4-(3-FLUOROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Reactant of Route 4
ETHYL 6-{[2-(4-CHLOROPHENYL)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDO]METHYL}-4-(3-FLUOROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Reactant of Route 5
ETHYL 6-{[2-(4-CHLOROPHENYL)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDO]METHYL}-4-(3-FLUOROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 6-{[2-(4-CHLOROPHENYL)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDO]METHYL}-4-(3-FLUOROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE

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